N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
This compound is a benzamide derivative featuring a 1,2,4-triazole core substituted with a thioether-linked 2-oxoethylamine moiety (m-tolylamino group) and a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N5O2S/c1-17-7-5-11-20(13-17)31-23(35)16-37-25-33-32-22(15-30-24(36)18-8-3-2-4-9-18)34(25)21-12-6-10-19(14-21)26(27,28)29/h2-14H,15-16H2,1H3,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFOKDSNNVQUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a triazole moiety, a thiophene ring, and various functional groups that contribute to its reactivity and biological properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 531.57 g/mol. The presence of trifluoromethyl and thioether groups enhances its chemical reactivity and potential biological activity. The structural features can be summarized as follows:
| Feature | Description |
|---|---|
| Triazole Moiety | Contributes to antifungal and antibacterial properties |
| Thioether Group | Enhances antioxidant activity |
| Trifluoromethyl Group | Increases lipophilicity and biological activity |
Antioxidant Activity
Preliminary studies indicate that this compound exhibits significant antioxidant properties. This was evaluated using assays such as the Ferric Reducing Antioxidant Power (FRAP) assay, which demonstrated its ability to scavenge free radicals effectively and reduce oxidative stress .
Antimicrobial Properties
Triazole derivatives are well-known for their antimicrobial activities. The compound's structure suggests it may possess similar effects. Studies have shown that triazole-containing compounds often exhibit both antifungal and antibacterial properties .
In Vitro Studies
In vitro evaluations have been conducted to assess the compound's activity against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
In Vivo Studies
In vivo studies using murine models have further elucidated the pharmacological profile of this compound. When administered at doses of 200 mg/kg, the compound maintained effective plasma concentrations over an extended period, supporting its potential efficacy against infections .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the triazole ring or substitutions on the benzamide moiety can significantly impact its potency and selectivity against target pathogens .
Scientific Research Applications
Biological Activities
N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary research indicates that this compound may inhibit tumor growth in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could be useful in drug development.
Case Studies and Research Findings
Several studies have explored the applications of compounds related to this compound:
These findings underscore the compound's versatility and potential as a lead structure for drug discovery.
Future Research Directions
Future research should focus on:
- Mechanistic Studies : Understanding the specific mechanisms by which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity to optimize efficacy and reduce toxicity.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic potential in living organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The following compounds share key structural motifs with the target molecule, including triazole cores, benzamide groups, and thioether linkages:
Key Differences and Implications
Core Heterocycle Variations: The target compound’s 1,2,4-triazole core contrasts with thiadiazole (e.g., compound 6) or phthalazinone (compound 12) cores in analogs. The trifluoromethyl group in the target molecule increases lipophilicity (logP ~3.5–4.0, estimated) compared to acetyl or ester substituents in 8a and 8b, which may improve membrane permeability but reduce aqueous solubility.
Biological Activity Trends: Tyrosinase inhibition is prominent in triazole-thiazole hybrids (e.g., IC₅₀ 0.5–5 µM in), whereas thiadiazole derivatives (e.g., 6) lack reported enzyme data. The target compound’s m-tolylamino group may confer selectivity for amine-processing enzymes. Antimicrobial activity is unreported for the target molecule but observed in structurally related N-substituted phthalazinones (e.g., compound 12).
Synthetic Accessibility :
- Condensation of enaminones with active methylene compounds (e.g., acetylacetone).
- Thioether formation via nucleophilic substitution (e.g., reaction of thiols with alkyl halides).
- Yields for similar compounds range from 70–80%, suggesting feasible scalability for the target molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
